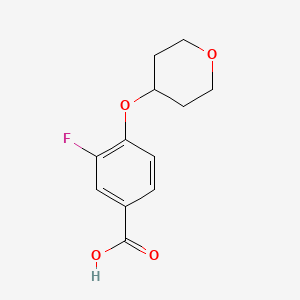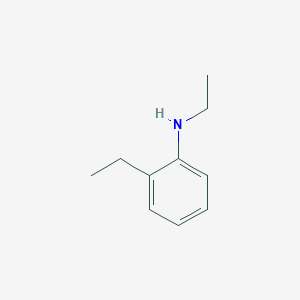
N,2-Diethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Diethylaniline is an aromatic compound with the formula (C2H5)2NC6H5 . It consists of a benzene ring substituted by an amine group (aniline), which is further substituted by two ethyl groups . It forms a charge transfer complex with fullerenes and is used in one-pot synthesis of oxazol-5(4H)-ones. It also plays a role in the synthesis of azo disperse dyes and is used to prepare 6′-prenylisoflavone via Claisen rearrangement .
Synthesis Analysis
N,N-Diethylaniline can be prepared by introducing ammonia in N,N-diethylaniline hydrochloride . It is also used as a key starting material in the synthesis of many classes of drugs, such as anesthetics drugs Lidocaine (Xylocaine), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine and anti-anginal drug like Ranolazine and anti-diarrheal drug like Lidamidine .
Molecular Structure Analysis
The molecular formula of N,N-Diethylaniline is C10H15N . The average mass is 149.233 Da and the monoisotopic mass is 149.120453 Da . The 3D structure of the molecule can be viewed using Java or Javascript .
Chemical Reactions Analysis
Diethylaniline and dimethylaniline are both used as acid-absorbing bases . The advantage to the diethyl derivative is that [C6H5NEt2H]Cl is non-hygroscopic, in contrast to [C6H5NMe2H]Cl .
Physical And Chemical Properties Analysis
N,N-Diethylaniline is a colorless to yellowish liquid . It has a density of 0.93 g/mL , a melting point of -38 °C , and a boiling point of 216 °C . It is insoluble in water and has a vapor density of 5.2 (vs air) and a vapor pressure of 1 mmHg at 49.7 °C .
Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment
N,2-Diethylaniline has been used in studies assessing genotoxicity. It was found to significantly increase the frequency of sister chromatid exchanges (SCEs) in human lymphocytes, suggesting its genotoxic potential (Li & Minami, 1997).
Organic Synthesis
This compound plays a role in organic synthesis. It is formed by the direct amination of benzene with diethylamine, catalyzed by iridium and mercury-based systems, indicating its use in creating complex organic molecules (Diversi et al., 1995).
Reaction with Radical Cations
N,2-Diethylaniline reacts with Cu2+ to form amine radical cations. These cations can dimerize or undergo nucleophilic substitution, revealing insights into radical cation chemistry and its applications in organic reactions (Kirchgessner, Sreenath, & Gopidas, 2006).
Immunotoxicity Studies
It has been utilized in immunotoxicity studies in mice. N,2-Diethylaniline was found to affect natural killer (NK) and cytotoxic T lymphocyte (CTL) activities, providing insights into its effects on lymphocyte function (Li, Hirata, Piao, & Minami, 2000).
Phase Transfer Catalysis
N,2-Diethylaniline has been synthesized using phase transfer catalysis techniques, offering insights into efficient synthetic pathways for such compounds (Qing-we, 2003).
Applications in Dye and Polymer Industries
It is used as a co-catalyst in polymerization reactions, an inhibitor of acid corrosion in metallic vessels, and as an antioxidant for lubricating oils. Its derivatives also serve as intermediates in the synthesis of dyes and agrochemicals (Narayanan & Deshpande, 2000).
Dielectric Studies
Dielectric studies on N,2-Diethylaniline have contributed to understanding its electronic properties, such as dipole moments and relaxation times, which are significant in the field of physical chemistry (Tucker & Walker, 1970).
Fluorescence Detection of Mercury Ions
N,2-Diethylaniline-based polymers have been developed for the sensitive and selective detection of mercury ions, demonstrating a “turn-on” fluorescence response. This application is crucial in environmental monitoring and pollution detection (Zhu, Yang, Zhong, Yang, & Qin, 2009).
Safety And Hazards
N,N-Diethylaniline is considered hazardous. It is combustible and toxic if swallowed, in contact with skin or if inhaled . It causes skin irritation and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .
Zukünftige Richtungen
N,N-Diethylaniline is a precursor to several dyes and other commercial products . It is used in organic synthesis, and the complex diethylaniline·borane (DEANB) is used as a reducing agent . It is also used as an acid-absorbing base . Future research and applications may continue to explore its potential uses in various fields.
Eigenschaften
IUPAC Name |
N,2-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-7-5-6-8-10(9)11-4-2/h5-8,11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGBZMVHWJBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-Diethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![[(2S,3S,4R)-3,4-Dimethoxypyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2564614.png)

![[3-(Morpholine-4-sulfonyl)phenyl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2564617.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2564618.png)
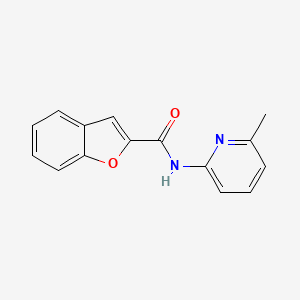
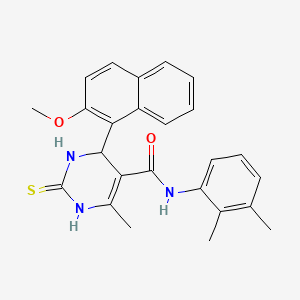
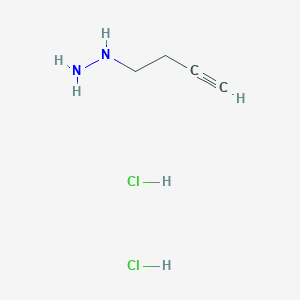
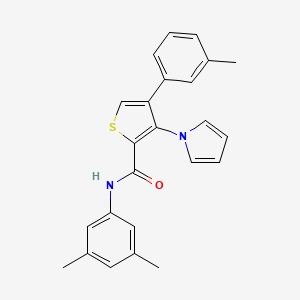
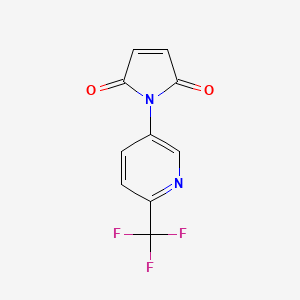
![2-[6-(2-Ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2564626.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)
